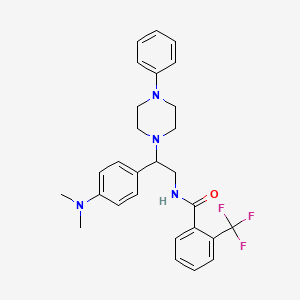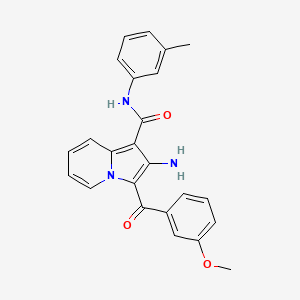
Ketone, cyclopropyl fluoromethyl (7CI,8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, cyclopropyl fluoromethyl (7CI,8CI), also known as 1-cyclopropyl-2-fluoroethanone, is an organic compound with the molecular formula C5H7FO and a molecular weight of 102.11 g/mol . This compound features a cyclopropyl ring and a fluoromethyl ketone functional group, making it a unique structure in organic chemistry .
Mecanismo De Acción
Target of Action
It’s known that ketones, in general, can interact with various enzymes and proteins within the cell .
Mode of Action
Ketones, including 1-cyclopropyl-2-fluoroethanone, can undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon. Depending on the specific nucleophile and reaction conditions, various products can be formed, such as alcohols, enamines, or imines. The strained cyclopropyl ring can be susceptible to ring-opening reactions with strong acids or bases.
Biochemical Pathways
For instance, 1,2-cyclopropyl carbohydrates have shown bioactivity in both HeLa cancer cell lines and yeast, with a proposed mechanism of inhibition occurring through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme .
Pharmacokinetics
Result of Action
The enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme could potentially disrupt normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-cyclopropyl-2-fluoroethanone. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, cyclopropyl fluoromethyl (7CI,8CI) typically involves the reaction of cyclopropylcarbinol with fluorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Ketone, cyclopropyl fluoromethyl (7CI,8CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Nucleophilic Addition: The carbonyl group in Ketone, cyclopropyl fluoromethyl (7CI,8CI) is susceptible to nucleophilic addition reactions.
Ring-Opening Reactions: The strained cyclopropyl ring can undergo ring-opening reactions in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Ring-Opening Reactions: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are employed.
Major Products
Nucleophilic Addition: Alcohols, such as 1-cyclopropyl-2-fluoro-1-phenylethanol.
Ring-Opening Reactions: Linear or branched alkanes or alkenes, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Ketone, cyclopropyl fluoromethyl (7CI,8CI) is a versatile compound used in various scientific research fields:
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-2-chloroethanone: Similar structure but with a chlorine atom instead of fluorine.
1-Cyclopropyl-2-bromoethanone: Similar structure but with a bromine atom instead of fluorine.
Cyclopropyl methyl ketone: Lacks the fluorine atom, making it less reactive in certain conditions.
Uniqueness
Ketone, cyclopropyl fluoromethyl (7CI,8CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in pharmaceutical and organic synthesis research.
Propiedades
IUPAC Name |
1-cyclopropyl-2-fluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c6-3-5(7)4-1-2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPSXWSVIPTZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)



![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B3000757.png)

![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)



![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)
![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)

